

An In-Depth Technical Guide to the Bumped Kinase Inhibitor BKI-1369

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Compound of Interest

Compound Name: BKI-1369

Cat. No.: B10824509

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Introduction

BKI-1369 is a potent and selective bumped kinase inhibitor (BKI) that has demonstrated significant efficacy against various apicomplexan parasites, most notably *Cryptosporidium parvum* and *Cystoisospora suis*, the causative agents of cryptosporidiosis and cystoisosporosis, respectively. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BKI-1369**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

BKI-1369 is a pyrazolopyrimidine derivative with a distinct chemical structure that allows it to selectively target the ATP-binding pocket of parasite calcium-dependent protein kinase 1 (CDPK1).

Table 1: Chemical Identifiers and Properties of **BKI-1369**

Property	Value	Reference(s)
IUPAC Name	3-(2-ethoxyquinolin-6-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine	[1]
CAS Number	1951431-22-3	[2]
Molecular Formula	C23H27N7O	[2]
Molecular Weight	417.51 g/mol	[2]
Canonical SMILES	<chem>CCO(C=C1)C=C2C=C(C=CC2=N1)C3=C(N)N=CN=C3N(CC4CCN(C)CC4)N=3</chem>	[3]
Purity	>98% (by HPLC)	
Solubility	DMSO: 50 mg/mL (119.76 mM)	
Storage	Powder: -20°C for 2 years; In DMSO: -80°C for 6 months, -20°C for 1 month	

Biological Activity and Mechanism of Action

BKI-1369 is a highly effective antiparasitic agent that functions by inhibiting parasite-specific calcium-dependent protein kinase 1 (CDPK1). This enzyme is crucial for various processes in the parasite's life cycle, including motility, invasion of host cells, and egress. The selectivity of **BKI-1369** for the parasite kinase over host kinases is attributed to a "bumped" chemical group that sterically hinders its binding to the ATP-binding pocket of mammalian kinases, which possess a bulkier "gatekeeper" residue at the equivalent position.

In Vitro Activity

BKI-1369 has demonstrated potent activity against the proliferation of *Cystoisospora suis* merozoites in intestinal porcine epithelial cells (IPEC-1).

Table 2: In Vitro Efficacy of **BKI-1369** against *Cystoisospora suis*

Parameter	Value	Cell Line	Reference(s)
IC50	40 nM	IPEC-1	
IC95	200 nM	IPEC-1	

In Vivo Efficacy

Studies in animal models have confirmed the therapeutic potential of **BKI-1369** in treating cryptosporidiosis and cystoisosporosis.

Table 3: In Vivo Efficacy and Pharmacokinetic Parameters of **BKI-1369**

Animal Model	Dosing Regimen	Key Findings	Reference(s)
Gnotobiotic Piglets (<i>C. hominis</i>)	10 mg/kg, orally, twice daily for 5 days	Significant reduction in oocyst excretion and diarrheal symptoms.	
Piglets (<i>C. suis</i>)	10 mg/kg, orally, twice daily for 5 days	Suppressed oocyst excretion and diarrhea; improved body weight gain.	
Neonatal Mice (<i>C. parvum</i>)	Not specified	High efficacy in clearing parasite infection.	

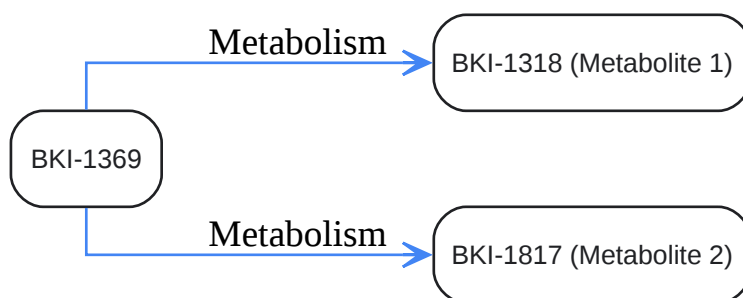
Pharmacokinetics and Metabolism

Pharmacokinetic studies in piglets have shown that **BKI-1369** is orally bioavailable and accumulates in the plasma with repeated dosing. Two major metabolites, BKI-1318 and BKI-1817, have been identified.

Table 4: Pharmacokinetic Parameters of **BKI-1369** in Piglets

Parameter	Value	Conditions	Reference(s)
Plasma Cmax (after 1st dose)	2.8 - 3.4 μM	10 mg/kg, oral	
Plasma Cmax (after 9th dose)	$\sim 10 \mu\text{M}$	10 mg/kg, oral, twice daily	
Fecal Cmax	8.1 μM	20 mg/kg, single oral dose	
Fecal Tmax	24 hours	20 mg/kg, single oral dose	

The chemical structures of the main metabolites are shown below. BKI-1817 is formed by the cleavage of the ether bond in **BKI-1369**.



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Figure 1. Major metabolites of **BKI-1369**.

Off-Target Activity

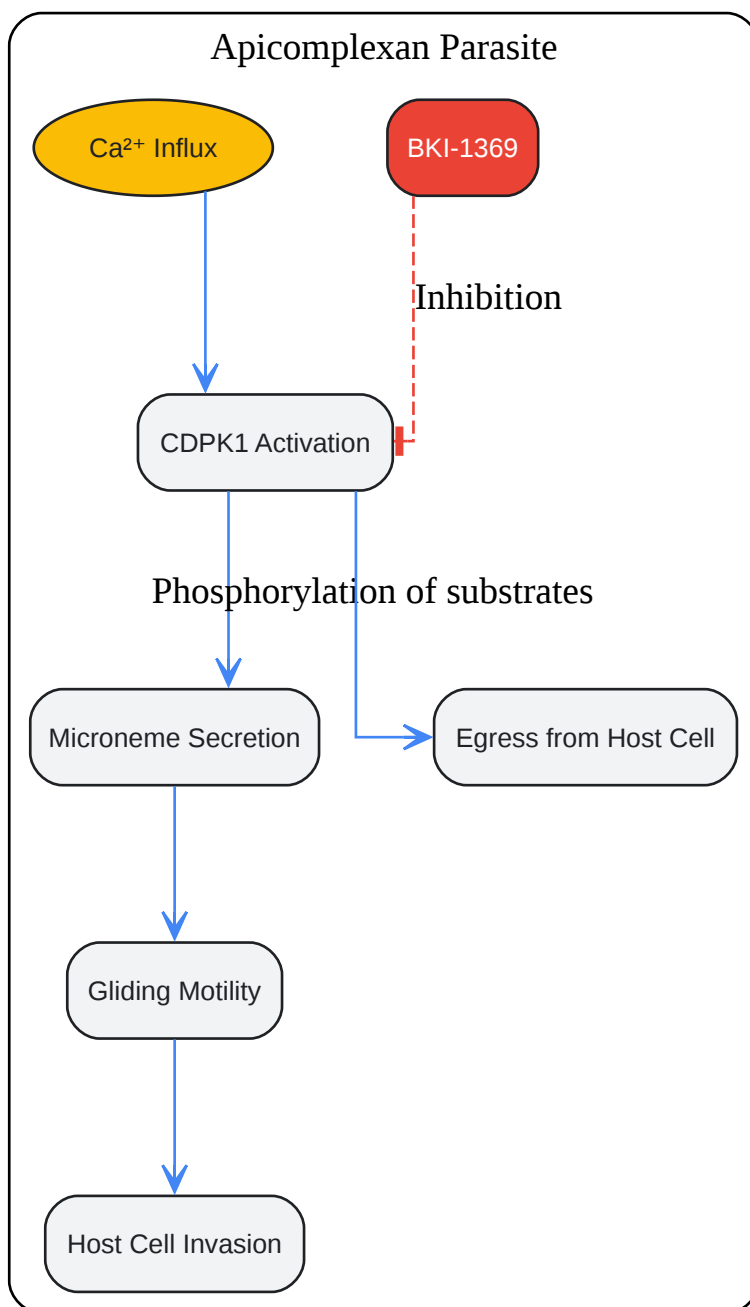
BKI-1369 has been shown to inhibit the human Ether-a-go-go-related gene (hERG) potassium channel, which is a potential concern for cardiotoxicity.

Table 5: Off-Target Activity of **BKI-1369**

Target	IC50	Assay	Reference(s)
hERG	1.52 μM	Not specified	

Signaling Pathway

BKI-1369 targets the CDPK1 signaling pathway in apicomplexan parasites. CDPK1 is a serine/threonine kinase that plays a central role in calcium-mediated signaling, which is essential for parasite motility, host cell invasion, and egress. Inhibition of CDPK1 by **BKI-1369** disrupts these critical processes, leading to the arrest of the parasite life cycle.



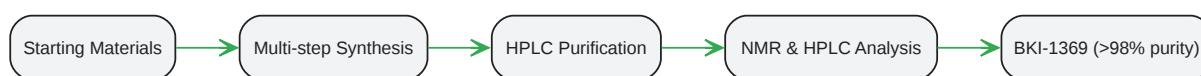
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Figure 2. Simplified CDPK1 signaling pathway and the inhibitory action of **BKI-1369**.

Experimental Protocols

Synthesis of BKI-1369

While a detailed, step-by-step synthesis protocol for **BKI-1369** is not publicly available, it is synthesized based on previously described methods for pyrazolopyrimidine derivatives. The synthesis of a key metabolite, BKI-1817, involves the treatment of **BKI-1369** with concentrated hydrochloric acid at 60°C for 8 hours, followed by neutralization, basification, extraction, and purification by reverse-phase HPLC.



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Figure 3. General workflow for the synthesis and purification of **BKI-1369**.

In Vitro Merozoite Proliferation Assay

This protocol describes the evaluation of **BKI-1369**'s inhibitory effect on *C. suis* merozoite proliferation in IPEC-1 cells.

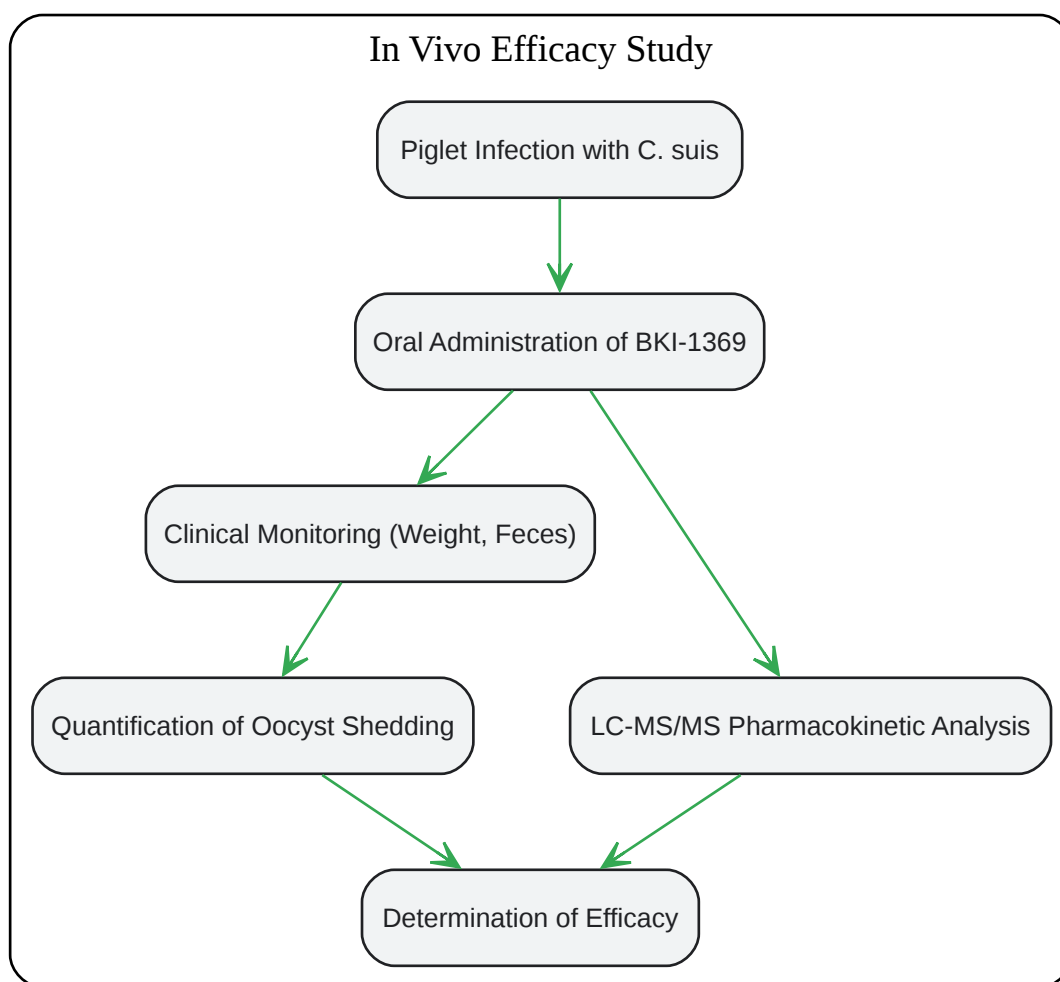
- Cell Culture: Maintain IPEC-1 cells in DHEM/HAM12 medium supplemented with 5% fetal calf serum and penicillin/streptomycin at 37°C and 5% CO₂.
- Infection: Seed IPEC-1 cells in 48-well plates. One day after seeding, infect the cells with excysted *C. suis* sporozoites.
- Treatment: Add varying concentrations of **BKI-1369** (e.g., 25 nM to 1000 nM) to the infected cell cultures. Include a DMSO control.
- Incubation: Incubate the plates for 4 days at 37°C with 5% CO₂.
- Quantification: Determine the proliferation of merozoites. This can be done by counting free merozoites in the culture supernatant or by using a colorimetric cell proliferation assay (e.g., WST-1).

- Data Analysis: Calculate the IC50 and IC95 values based on the dose-response curve.

In Vivo Efficacy Study in Piglet Model

This protocol outlines a general procedure for assessing the in vivo efficacy of **BKI-1369** against cystoisosporosis in piglets.

- Animal Model: Use suckling piglets experimentally infected with *C. suis*.
- Infection: Orally inoculate piglets with *C. suis* oocysts.
- Treatment Formulation: Prepare a solution of **BKI-1369** in a vehicle such as 3% Tween 80 + 7% ethanol + 90% normal saline.
- Dosing: Administer **BKI-1369** orally at the desired dose (e.g., 10-20 mg/kg body weight) and frequency (e.g., once or twice daily).
- Monitoring: Monitor the piglets for clinical signs of disease, including fecal consistency and body weight gain.
- Parasitological Assessment: Collect fecal samples daily to quantify oocyst excretion using methods such as autofluorescence and the McMaster technique.
- Pharmacokinetic Analysis: Collect blood and fecal samples at various time points to determine the concentrations of **BKI-1369** and its metabolites using a validated LC-MS/MS method.



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Figure 4. Workflow for in vivo efficacy and pharmacokinetic studies of **BKI-1369**.

Conclusion

BKI-1369 is a promising preclinical candidate for the treatment of cryptosporidiosis and cystoisosporosis. Its potent and selective inhibition of parasite CDPK1, coupled with demonstrated in vivo efficacy, makes it a valuable lead compound for further drug development. However, its potential for hERG inhibition warrants careful consideration and monitoring in future studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers working on the development of novel antiparasitic therapies.

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